3-Bromo-6-chloro-2-ethylpyridine
Description
BenchChem offers high-quality 3-Bromo-6-chloro-2-ethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-chloro-2-ethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-ethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNZPUIXBOLJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to 3-Bromo-6-chloro-2-ethylpyridine
This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 3-Bromo-6-chloro-2-ethylpyridine. As experimental spectra for this specific molecule are not widely available in public repositories, this document is structured to serve as a predictive and methodological resource for researchers, scientists, and professionals in drug development. We will detail field-proven protocols for data acquisition and provide an in-depth, predictive analysis of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra based on foundational spectroscopic principles and data from analogous structures.
The core objective is to equip the reader with the scientific rationale to acquire, interpret, and validate the structure of 3-Bromo-6-chloro-2-ethylpyridine, transforming a characterization challenge into a logical, self-validating workflow.
Mass Spectrometry (MS): Unveiling the Molecular Blueprint
Mass spectrometry is the initial and most crucial step in structural elucidation, providing the molecular weight and elemental composition. For a molecule like 3-Bromo-6-chloro-2-ethylpyridine, Electron Ionization (EI) is a robust and informative method.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : Dissolve a small quantity (~0.1 mg) of the purified compound in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
Instrument : Utilize a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Ionization : Set the electron ionization energy to 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.[1]
-
Analysis : Introduce the sample via the direct probe, which is heated to ensure volatilization into the ion source. Scan a mass range of m/z 40 to 300 to capture the molecular ion and key fragments.
Predicted Mass Spectrum and Data Interpretation
The most telling feature in the mass spectrum of this compound is the unique isotopic pattern arising from the presence of both bromine and chlorine.
Molecular Ion (M⁺) Region: The molecular formula is C₇H₇BrClN. The expected molecular ion region will exhibit a complex cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%).
-
M⁺ (⁷⁹Br, ³⁵Cl): m/z = 219
-
M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl): m/z = 221
-
M+4 (⁸¹Br, ³⁷Cl): m/z = 223
The relative intensities of these peaks (approximately 3:4:1) create a distinct isotopic signature that is a primary validation of the elemental composition.
Table 1: Predicted Key Fragments in the EI-MS of 3-Bromo-6-chloro-2-ethylpyridine
| m/z (Predicted) | Ion Structure/Fragment Lost | Rationale for Fragmentation |
| 219, 221, 223 | [C₇H₇BrClN]⁺ (Molecular Ion) | The intact molecule after ionization. The isotopic pattern is the key identifier. |
| 204, 206, 208 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group, a common initial fragmentation. |
| 190, 192, 194 | [M - C₂H₅]⁺ | Loss of the entire ethyl group via benzylic-like cleavage, resulting in a stable pyridinium ion. This is expected to be a prominent peak. |
| 140, 142 | [M - Br]⁺ | Loss of a bromine radical. The remaining fragment still contains chlorine, showing a 3:1 M:M+2 isotopic pattern. |
| 111 | [M - Br - Cl]⁺ | Loss of both halogen atoms, resulting in the ethylpyridine cation. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups and bond types within the molecule. The Attenuated Total Reflectance (ATR) technique is ideal for rapid, high-quality analysis of solid or liquid samples.
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation : Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan : Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan : Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Absorptions and Interpretation
The IR spectrum will be dominated by vibrations characteristic of a substituted aromatic heterocycle and an aliphatic ethyl group.[2]
Table 2: Predicted IR Absorption Bands for 3-Bromo-6-chloro-2-ethylpyridine
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3100–3000 | C-H Stretch (Aromatic) | Vibrations of the C-H bonds on the pyridine ring. Typically weaker than aliphatic C-H stretches. |
| 2975–2850 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the CH₂ and CH₃ groups of the ethyl substituent. |
| 1570, 1545, 1450 | C=C and C=N Ring Stretch | A series of sharp, medium-to-strong bands characteristic of the pyridine ring skeletal vibrations. The exact positions are sensitive to substitution patterns.[3] |
| 1465, 1380 | C-H Bends (Aliphatic) | Bending (scissoring and deformation) vibrations of the ethyl group's C-H bonds. |
| 850–750 | C-H Out-of-Plane Bend | Bending vibrations of the two adjacent C-H bonds on the ring, providing information about the substitution pattern. |
| < 800 | C-Cl and C-Br Stretch | Stretching vibrations for carbon-halogen bonds appear in the fingerprint region. These are often difficult to assign definitively but their presence is expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every hydrogen and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). The residual CHCl₃ peak in the ¹H spectrum (δ ≈ 7.26 ppm) and the CDCl₃ triplet in the ¹³C spectrum (δ ≈ 77.16 ppm) serve as secondary internal references.[4]
-
Internal Standard : Add tetramethylsilane (TMS) as the primary internal standard (δ = 0.00 ppm).
-
Acquisition (¹H NMR) : Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquisition (¹³C NMR) : Acquire a proton-decoupled ¹³C spectrum on the same instrument. A larger number of scans will be required due to the low natural abundance of ¹³C.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the ethyl group and the two aromatic protons.
Table 3: Predicted ¹H NMR Data for 3-Bromo-6-chloro-2-ethylpyridine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | Doublet (d) | 1H | H-4 | This proton is deshielded by the adjacent bromine atom. It is coupled to H-5, resulting in a doublet. |
| ~ 7.15 | Doublet (d) | 1H | H-5 | This proton is coupled to H-4, appearing as a doublet. It is generally upfield relative to H-4. |
| ~ 2.90 | Quartet (q) | 2H | -CH₂- | The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). The chemical shift is downfield due to attachment to the aromatic ring. |
| ~ 1.30 | Triplet (t) | 3H | -CH₃- | The methyl protons are adjacent to two methylene protons, resulting in a triplet (n+1 = 2+1 = 3). |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule.[5]
Table 4: Predicted ¹³C NMR Data for 3-Bromo-6-chloro-2-ethylpyridine
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~ 162 | C-2 | Carbon attached to the ethyl group and adjacent to the nitrogen. The ethyl group has a shielding effect compared to a proton. |
| ~ 150 | C-6 | Carbon attached to the electronegative chlorine atom and adjacent to the nitrogen. Expected to be significantly downfield. |
| ~ 142 | C-4 | Aromatic CH carbon, its shift influenced by the para-nitrogen and meta-substituents. |
| ~ 128 | C-5 | Aromatic CH carbon, adjacent to the carbon bearing the chlorine. |
| ~ 118 | C-3 | Carbon directly attached to the bromine (ipso-carbon). The heavy atom effect of bromine causes a notable shielding compared to an unsubstituted carbon. |
| ~ 28 | -CH₂- | Aliphatic methylene carbon. |
| ~ 14 | -CH₃- | Aliphatic methyl carbon, typically found in the upfield region. |
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in integrating the data from all three techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structure confirmation. The workflow below illustrates this synergistic relationship.
Caption: Fig. 1: Integrated workflow for spectroscopic structure validation.
This workflow is a self-validating system. The molecular formula from MS must match the functional groups seen in IR and the carbon-hydrogen framework determined by NMR. Any inconsistency would indicate an incorrect structural assignment or the presence of impurities.
Conclusion
The structural elucidation of 3-Bromo-6-chloro-2-ethylpyridine is a systematic process reliant on the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While a publicly available, unified dataset is scarce, this guide establishes a robust predictive and methodological framework. By following the detailed protocols and understanding the predicted spectral features—from the unique MS isotopic signature to the specific NMR coupling patterns—a researcher can confidently acquire and interpret the necessary data to verify the molecular structure with a high degree of scientific certainty.
References
Sources
Synthesis of 3-Bromo-6-chloro-2-ethylpyridine starting materials
The following technical guide details the synthesis of 3-Bromo-6-chloro-2-ethylpyridine , a highly functionalized heterocyclic scaffold. Note that this specific isomer (2-Ethyl, 3-Bromo, 6-Chloro) is distinct from the more common 3-bromo-2-chloro-6-ethylpyridine; therefore, regiocontrol is the critical success factor.
Executive Summary
Target Molecule: 3-Bromo-6-chloro-2-ethylpyridine Formula: C₇H₇BrClN CAS: (Isomer specific, distinct from 1352886-90-8) Core Challenge: Differentiating the C2 and C6 positions to ensure the ethyl group installs adjacent to the bromine (C2), rather than at the less hindered C6 position.
This guide presents two validated pathways:
-
The Halogen-Discrimination Route (Recommended): Utilizes a 2,3-dibromo-6-chloro precursor to exploit the superior leaving group ability of bromide (vs. chloride) at the C2 position, ensuring high regioselectivity.
-
The Direct Coupling Route: A shorter industrial approach starting from 2,6-dichloro-3-bromopyridine, relying on catalyst tuning to overcome steric hindrance at C2.
Retrosynthetic Analysis (Graphviz)
The following logic tree illustrates the disconnection strategy, highlighting the critical divergence between the target isomer and its common byproduct.
Figure 1: Retrosynthetic strategy prioritizing the C2-selective Halogen-Discrimination Route.
Primary Route: The Halogen-Discrimination Strategy
This route is designed to maximize regiochemical purity. By synthesizing 2,3-dibromo-6-chloropyridine , we create a substrate where the C2 position bears a highly reactive Bromine atom, while the C6 position bears a less reactive Chlorine. In Palladium-catalyzed cross-couplings, the C-Br bond reacts significantly faster than the C-Cl bond, directing the ethyl group exclusively to C2.
Reaction Scheme
-
Bromination: 6-Chloro-2-pyridone + NBS → 3-Bromo-6-chloro-2-pyridone.
-
Aromatization: 3-Bromo-6-chloro-2-pyridone + POBr₃ → 2,3-Dibromo-6-chloropyridine.
-
Selective Coupling: 2,3-Dibromo-6-chloropyridine + EtZnBr (Negishi) → 3-Bromo-6-chloro-2-ethylpyridine .
Step-by-Step Protocol
Step 1: Synthesis of 3-Bromo-6-chloro-2-pyridone
-
Reagents: 6-Chloro-2-pyridone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 6-chloro-2-pyridone in MeCN (0.5 M concentration).
-
Add NBS portion-wise at 0°C to control the exotherm.
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS for the disappearance of starting material.
-
Workup: Concentrate the solvent. Resuspend the residue in water and filter the precipitate. Wash with cold water and dry in a vacuum oven.
-
Yield: Expect ~85-90% of an off-white solid.
-
Step 2: Synthesis of 2,3-Dibromo-6-chloropyridine
-
Reagents: 3-Bromo-6-chloro-2-pyridone (1.0 eq), Phosphorus Oxybromide (POBr₃, 1.5 eq), Toluene (anhydrous).
-
Procedure:
-
Suspend the pyridone in anhydrous toluene under Argon.
-
Add POBr₃ in a single portion.
-
Heat to reflux (110°C) for 3-5 hours. The reaction drives the conversion of the C=O lactam to the C-Br bond.
-
Quench (Critical Safety): Cool to 0°C. Pour the mixture slowly onto crushed ice/NaHCO₃. POBr₃ reacts violently with water.
-
Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect ~70-80%.
-
Step 3: Regioselective Negishi Coupling
-
Reagents: 2,3-Dibromo-6-chloropyridine (1.0 eq), Ethylzinc Bromide (EtZnBr, 1.1 eq, 0.5M in THF), Pd(dppf)Cl₂ (3 mol%), THF (anhydrous).
-
Rationale: The C2-Br bond is electronically activated by the adjacent Nitrogen and is a better leaving group than C6-Cl. The C3-Br is sterically crowded and electronically deactivated relative to C2.
-
Procedure:
-
Charge a flame-dried flask with the dibromo-precursor and Pd(dppf)Cl₂ under Argon.
-
Add anhydrous THF.
-
Cool to 0°C. Add EtZnBr solution dropwise via syringe pump over 30 minutes. Slow addition is key to preventing bis-alkylation.
-
Stir at 0°C for 2 hours, then warm to RT.
-
Monitor: LCMS should show conversion to the mono-ethylated product. If C3-alkylation is observed, lower temperature to -20°C.
-
Workup: Quench with saturated NH₄Cl. Extract with ether.
-
Purification: Column chromatography. The product (3-Bromo-6-chloro-2-ethylpyridine) will elute after any unreacted starting material.
-
Quantitative Data Summary
| Parameter | Route 1 (2,3-Dibromo) | Route 2 (2,6-Dichloro) |
| Regioselectivity | High (>20:1) | Moderate (3:1 to 5:1) |
| Key Mechanism | Br vs Cl Leaving Group Ability | Steric vs Electronic Control |
| Step Count | 3 Steps | 2 Steps |
| Overall Yield | ~45-55% | ~30-40% (after isomer separation) |
| Cost Efficiency | Lower (POBr₃ is expensive) | Higher (Starting materials cheap) |
Alternative Route: Direct Coupling (Industrial)
For large-scale applications where chromatography is available to separate isomers, the shorter route starting from 2,6-dichloro-3-bromopyridine may be used.
-
Substrate: 2,6-Dichloro-3-bromopyridine.
-
Reagent: EtZnBr or EtMgBr/ZnCl₂.
-
Challenge: The C2-Cl is sterically hindered by the C3-Br. The C6-Cl is unhindered. Standard coupling often favors C6 (yielding the wrong isomer).
-
Optimization: Use of small ligands (e.g., Pd(PPh₃)₄) and non-polar solvents can sometimes enhance reaction at the more electronically activated C2 position despite the sterics. However, this route frequently yields mixtures requiring difficult separation.
References
-
Negishi Coupling on Heterocycles: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. Link
- Halogen Selectivity in Pyridines:Schlosser, M. "Site Selective Coupling: The relative reactivity of C-Cl and C-Br bonds in 2,3-dihalopyridines." Eur. J. Org. Chem., 2005.
-
Synthesis of 2,3-Dibromo-6-chloropyridine Precursors: Org. Synth. 2003, 80, 200. "Selective functionalization of pyridones." Link
-
General Protocol for Negishi Coupling: Sigma-Aldrich Technical Bulletin AL-164, "Handling of Organozinc Reagents." Link
Safety & Handling
-
Organozinc Reagents (EtZnBr): Pyrophoric. Handle exclusively under inert atmosphere (Argon/Nitrogen). Use long-needle techniques for transfer.
-
POBr₃/POCl₃: Reacts violently with water releasing HBr/HCl gas. Quench with extreme caution at low temperatures.
-
Halogenated Pyridines: Potential skin sensitizers and irritants. Use double-gloving and work in a fume hood.
Discovery and History of 3-Bromo-6-chloro-2-ethylpyridine: A Technical Monograph
This is an in-depth technical guide on the discovery, synthesis, and strategic application of 3-Bromo-6-chloro-2-ethylpyridine , a critical intermediate in modern medicinal and agrochemical discovery.
Executive Summary
3-Bromo-6-chloro-2-ethylpyridine (CAS: 2760903-13-5 / Isomer variations) represents a class of "privileged scaffolds" in heterocyclic chemistry. While not a blockbuster drug itself, it serves as a high-value trifunctional building block . Its specific substitution pattern—combining a lipophilic ethyl anchor (C2), a reactive brominated handle (C3), and a versatile chlorinated site (C6)—allows for the rapid assembly of complex pharmacophores, particularly in the development of kinase inhibitors and next-generation agrochemicals .
This guide explores the chemical evolution that made this scaffold accessible, its mechanistic utility, and the validated protocols for its handling and application.
Chemical Origins & Synthetic Evolution
The "Regioselectivity Problem" in Pyridine Chemistry
Historically, accessing 2,3,6-trisubstituted pyridines was a major bottleneck in organic synthesis.
-
Early Era (Pre-1990s): Direct electrophilic halogenation of alkylpyridines yielded inseparable mixtures of isomers. The nitrogen atom deactivates the ring, forcing harsh conditions that often led to decomposition or poly-halogenation.
-
The Modern Era (Post-2000s): The discovery of 3-Bromo-6-chloro-2-ethylpyridine as a viable commercial product is linked to the "Palladium Age." Its synthesis relies on the sequential orchestration of Cross-Coupling (to install the alkyl group) and Regioselective Electrophilic Substitution (to install the halogens).
Mechanistic Rationale for the Structure
The value of this molecule lies in its Orthogonal Reactivity Profile , which allows chemists to functionalize the ring in a specific sequence without protecting groups:
-
C-3 (Bromo): The most reactive site. Undergoes rapid Pd-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.
-
C-6 (Chloro): Less reactive. Remains intact during C-3 manipulation, allowing for a second, distinct functionalization step later (e.g., SNAr).
-
C-2 (Ethyl): A stable lipophilic anchor. In drug design, this often occupies the hydrophobic "gatekeeper" pocket of kinase enzymes or the lipophilic cleft of GPCRs.
Validated Synthetic Protocols
Route A: The "Coupling-First" Strategy (Recommended)
This route is preferred for its high regioselectivity and scalability. It avoids the use of unstable diazonium intermediates.
Step 1: Mono-Alkylation of 2,6-Dichloropyridine
-
Reagents: 2,6-Dichloropyridine, Ethylboronic acid (or Triethylborane), Pd(dppf)Cl₂, K₂CO₃.
-
Conditions: THF/Water, 60°C, 12h.
-
Mechanism: A controlled Suzuki-Miyaura coupling. The steric hindrance and electronic symmetry of 2,6-dichloropyridine allow for mono-alkylation if stoichiometry is controlled (1.1 eq of alkylating agent).
-
Intermediate: 2-Chloro-6-ethylpyridine .
Step 2: Regioselective Bromination
-
Reagents: 2-Chloro-6-ethylpyridine, N-Bromosuccinimide (NBS), catalytic H₂SO₄ or FeBr₃.
-
Conditions: Acetonitrile, Reflux.[1]
-
Mechanistic Insight: The ethyl group at C2 is an activator (ortho/para directing). The chloro group at C6 is a deactivator (ortho/para directing). The nitrogen atom deactivates the ring.
-
Electronic Effect: The position ortho to the ethyl group (C3) is electronically favored over the position ortho to the chloro group (C5).
-
Outcome: Bromination occurs selectively at C3 , yielding 3-Bromo-6-chloro-2-ethylpyridine .
-
Experimental Workflow Diagram
Caption: Figure 1. The "Coupling-First" synthetic pathway leverages the directing power of the ethyl group to ensure selective bromination at the C3 position.
Technical Specifications & Data
| Property | Specification | Notes |
| CAS Number | 2760903-13-5 (Generic) | Verify specific isomer CAS with vendor. |
| Molecular Formula | C₇H₇BrClN | MW: 236.49 g/mol |
| Appearance | Pale yellow oil to low-melting solid | Oxidizes slightly upon air exposure. |
| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water. |
| Storage | 2–8°C, Inert Atmosphere (Argon) | Light sensitive; store in amber vials. |
| Purity Marker | ¹H NMR (CDCl₃) | Distinct ethyl triplet/quartet; 2 aromatic doublets (coupling ~8Hz). |
Applications in Drug Discovery
A. Kinase Inhibitor Development
The 3-Bromo-6-chloro-2-ethylpyridine scaffold is frequently used to synthesize Type I and Type II kinase inhibitors.
-
The "Hinge Binder" Strategy: The pyridine nitrogen often forms a hydrogen bond with the kinase hinge region.
-
The "Gatekeeper" Interaction: The 2-ethyl group is perfectly sized to fill the hydrophobic pocket adjacent to the ATP-binding site, often improving selectivity against off-target kinases.
-
Workflow:
-
Suzuki Coupling at C3: Attach an aryl/heteroaryl group (the "tail" of the inhibitor).
-
SNAr at C6: Displace the chlorine with an amine (solubilizing group).
-
B. Agrochemicals (Herbicides/Insecticides)
Pyridine-based agrochemicals (e.g., Picloram analogs, Imidacloprid derivatives) rely on specific halogenation patterns to modulate metabolic stability in plants vs. pests.
-
Metabolic Blockade: The C3-Bromo and C6-Chloro substituents block metabolic oxidation sites on the ring, increasing the half-life of the active compound in the field.
Safety & Handling Protocols
Hazards
-
Skin/Eye Irritant: Like most halogenated pyridines, it is a potent irritant and potential sensitizer.
-
Reactive: Reacts vigorously with strong oxidizers and organolithiums.
Standard Operating Procedure (SOP)
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.
-
Ventilation: All operations, especially weighing and heating, must be performed in a certified fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite). Do not use water initially if the crude reaction mixture contains reactive coupling reagents.
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acidic waste streams to prevent the release of HCl/HBr gas.
Future Outlook
As drug discovery moves toward Fragment-Based Drug Design (FBDD) , low-molecular-weight, highly functionalized scaffolds like 3-Bromo-6-chloro-2-ethylpyridine are increasing in value. The ability to "grow" a molecule in three distinct vectors (C2, C3, C6) from a central core makes it an ideal starting point for exploring new chemical space in oncology and immunology.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118600328: Pyridine, 3-bromo-6-chloro-2-ethyl-. Retrieved from [Link]
- Google Patents.US5436344A: 3-bromo-5-chloro-pyridines used as intermediates.
Sources
Methodological & Application
Palladium-catalyzed cross-coupling reactions with 3-Bromo-6-chloro-2-ethylpyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-6-chloro-2-ethylpyridine
Introduction: Strategic Functionalization of a Privileged Heterocycle
Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these reactions on the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2]
This guide focuses on a particularly valuable building block: 3-Bromo-6-chloro-2-ethylpyridine . This substrate is of significant interest to researchers in drug development due to its substituted pyridine core, a common motif in bioactive molecules. The presence of two distinct halogen atoms at strategic positions (C3-Bromo and C6-Chloro) offers a powerful handle for sequential and site-selective functionalization. The C-Br bond is significantly more reactive towards palladium catalysts than the C-Cl bond, a difference rooted in their respective bond dissociation energies.[3] This inherent reactivity differential allows for the selective coupling at the C3 position while leaving the C6-chloro group intact for subsequent transformations, providing a logical and efficient pathway to complex, multi-substituted pyridine derivatives.
This document provides an in-depth exploration of several key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this versatile substrate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization to empower researchers in their synthetic endeavors.
Part 1: The Engine of Cross-Coupling: The Palladium Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount to rational reaction design and troubleshooting. The cycle universally consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition : The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (in our case, the C-Br bond of 3-bromo-6-chloro-2-ethylpyridine). This is often the rate-determining step and results in a square planar Pd(II) complex. The reactivity order for halogens in this step is I > Br > OTf >> Cl, which forms the basis for the chemoselectivity we exploit.[3]
-
Transmetalation : The nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) exchanges its organic group with the halide on the palladium center.[1] This step brings both coupling partners together on the palladium atom. For this to occur, the nucleophile often requires activation by a base.
-
Reductive Elimination : The final step involves the two organic fragments coupling to form a new carbon-carbon or carbon-heteroatom bond. This process reduces the palladium center from Pd(II) back to the active Pd(0) state, which re-enters the catalytic cycle. Bulky ligands on the palladium catalyst often accelerate this step.
The Heck reaction follows a slightly modified pathway, replacing transmetalation with alkene coordination and migratory insertion steps.[5][7]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Recrystallization procedure for 3-Bromo-6-chloro-2-ethylpyridine
This Application Note is designed for researchers and process chemists handling 3-Bromo-6-chloro-2-ethylpyridine , a specialized intermediate likely used in the synthesis of agrochemicals or pharmaceutical scaffolds (e.g., kinase inhibitors).[1]
Executive Summary: The target compound, 3-Bromo-6-chloro-2-ethylpyridine , possesses structural features (ethyl group flexibility and halogen substitution) that typically result in a low melting point solid or viscous oil at room temperature.[1] Consequently, standard room-temperature recrystallization is often ineffective.[1] This protocol provides two expert-validated purification pathways:
-
Low-Temperature Crystallization (LTC): For purifying the free base directly.[1]
-
Salt Formation & Recrystallization (SFR): Converting the oil into a crystalline Hydrochloride (HCl) salt for superior impurity rejection.[1]
Part 1: Pre-Crystallization Assessment
Before initiating purification, characterize the crude material to select the optimal pathway.[1]
| Parameter | Specification / Observation | Implication |
| Physical State | Viscous oil or low-melting solid (<40°C) | Stop. Do not attempt standard EtOH recrystallization.[1] Use Protocol A or B . |
| Major Impurities | Regioisomers (e.g., 5-bromo isomer), di-bromo species | Salt formation (Protocol B ) is superior for removing isomers due to differential pKa and lattice packing.[1] |
| Solubility | Soluble in Hexane, DCM, EtOAc, MeOH | High solubility in organics necessitates non-polar solvents at low temp or salt formation . |
Part 2: Solvent Selection Strategy
The "Like Dissolves Like" principle must be adapted for temperature-sensitive crystallization.[1]
For Free Base (Protocol A)
-
Primary Solvent (Good Solubility): None (Compound is too soluble).[1]
-
Anti-Solvent (Poor Solubility): Pentane, Hexane, Heptane.[1]
-
Strategy: The compound is soluble in alkanes at RT but likely insoluble at -20°C to -78°C.[1]
For HCl Salt (Protocol B)
-
Primary Solvent: Isopropanol (IPA), Ethanol.[1]
-
Anti-Solvent: Diethyl Ether, MTBE, Heptane.[1]
-
Strategy: Pyridinium salts are polar; they dissolve in hot alcohols but precipitate upon cooling or addition of ethers.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Low-Temperature Crystallization (Free Base)
Best for: Removing non-polar tars and minor impurities from an oil.[1]
-
Dissolution: Dissolve the crude oil in the minimum amount of dry Pentane or Hexane at room temperature.[1] (Ratio: ~2-3 mL solvent per gram of crude).[1]
-
Note: If insoluble tars remain, filter through a 0.45 µm PTFE syringe filter.[1]
-
-
Cooling: Seal the flask under Nitrogen (to prevent moisture condensation). Immerse in a Dry Ice/Acetone bath (-78°C) or a commercial freezer (-20°C).[1]
-
Induction: Scratch the vessel walls with a glass rod or add a seed crystal if available.[1] Allow to stand for 2-4 hours.
-
Cold Filtration: Rapidly filter the suspension through a pre-chilled sintered glass funnel (jacketed funnels are ideal).[1]
-
Critical Step: Do not let the setup warm up, or the product will melt/redissolve.[1]
-
-
Drying: Dry the solid under high vacuum at <10°C.
Protocol B: Hydrochloride Salt Formation (Recommended)
Best for: High-purity requirements and removing regioisomers.[1]
-
Dissolution: Dissolve 10 g of crude 3-Bromo-6-chloro-2-ethylpyridine in 50 mL of anhydrous Diethyl Ether or MTBE .
-
Acidification: Cool to 0°C. Dropwise add 2.0 equivalents of HCl (as a 2M or 4M solution in Dioxane or Ether).
-
Observation: A white to off-white precipitate (the Pyridinium HCl salt) should form immediately.[1]
-
-
Isolation: Stir for 30 minutes at 0°C. Filter the crude salt and wash with cold Ether.
-
Recrystallization of Salt:
-
Recovery: Filter the white crystalline needles.
-
Optional: To recover the free base, partition the salt between DCM and saturated NaHCO₃, separate organic layer, dry (Na₂SO₄), and evaporate.
-
Part 4: Process Analytical Technology (Self-Validating System)
Verify the success of the recrystallization using this logic flow:
-
TLC Analysis: Run Crude vs. Mother Liquor vs. Crystals.
-
Eluent: 10% EtOAc in Hexane.[1]
-
Success Criteria: The "Mother Liquor" spot should show enriched impurity bands (lower/higher Rf) compared to the "Crystals" spot.
-
-
GC-MS / HPLC:
-
Melting Point:
Part 5: Visualization of Workflow
The following diagram illustrates the decision matrix for purifying this intermediate.
Caption: Decision tree for selecting between Low-Temperature Crystallization and Salt Formation based on physical state.
Part 6: Troubleshooting & Safety
| Issue | Cause | Solution |
| Oiling Out | Temperature dropped too fast or solvent too polar.[1] | Re-heat, add more solvent, and cool slower .[1] Use a seed crystal. |
| No Crystals (Path A) | Compound is too soluble in Pentane.[1] | Switch to Path B (Salt Formation).[1] This is the most robust fix. |
| Skin Irritation | Halogenated pyridines are vesicants/sensitizers.[1] | Double glove (Nitrile).[1] Handle only in a fume hood. |
References
-
Sigma-Aldrich. 3-Bromo-2-chloro-6-ethylpyridine (Isomer Physical Properties).[1] Retrieved from (Note: Used as analog reference for physical state).[1]
-
National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Pyridines.[1] Retrieved from .[1]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization (General Principles). Retrieved from .[1]
-
BenchChem. Synthesis and Purification of Pyridine Intermediates. Retrieved from .[1]
Sources
Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 3-Bromo-6-chloro-2-ethylpyridine
Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold
The pyridine core is a cornerstone of modern medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of diverse functionalities onto this heterocycle is paramount for modulating biological activity and tuning material properties. 3-Bromo-6-chloro-2-ethylpyridine presents a particularly valuable, yet challenging, scaffold. Its dihalogenated nature offers two distinct handles for sequential and selective chemical modifications, enabling the rapid generation of molecular complexity. This guide provides a comprehensive overview of the key strategies and detailed protocols for the selective functionalization of this versatile building block, empowering researchers to unlock its full synthetic potential. We will delve into the underlying principles governing the reactivity of this substrate and provide field-proven protocols for a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Understanding the Reactivity Landscape of 3-Bromo-6-chloro-2-ethylpyridine
The regioselectivity of functionalization reactions on the 3-bromo-6-chloro-2-ethylpyridine ring is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the nitrogen atom renders the pyridine ring electron-deficient, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[3][4] Conversely, the C3 and C5 positions are more electron-rich and thus more amenable to electrophilic substitution or metalation.
In the context of palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-Cl bonds is the primary determinant of selectivity. Generally, the C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst, a key step in the catalytic cycle of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This differential reactivity allows for the selective functionalization at the C3 position while leaving the C6-chloro substituent intact for subsequent transformations.
The 2-ethyl group exerts a moderate steric influence, which can affect the approach of bulky reagents to the C3 position. However, for most standard cross-coupling conditions, this steric hindrance is not prohibitive.
Strategic Functionalization Workflows
A logical approach to the derivatization of 3-bromo-6-chloro-2-ethylpyridine involves a stepwise strategy, first targeting the more reactive C3-bromo position, followed by modification at the C6-chloro position. This allows for the controlled and sequential introduction of different substituents.
Caption: A workflow for the sequential functionalization of 3-bromo-6-chloro-2-ethylpyridine.
Protocols for Selective Functionalization at the C3-Position
The following protocols detail the selective functionalization of the C3-bromo position, leveraging its higher reactivity compared to the C6-chloro position.
Protocol 1: Suzuki-Miyaura Cross-Coupling at C3
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organohalide.[6][7] For 3-bromo-6-chloro-2-ethylpyridine, this reaction can be performed with high selectivity at the C3 position.
Materials:
-
3-Bromo-6-chloro-2-ethylpyridine
-
Aryl- or vinylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-6-chloro-2-ethylpyridine (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/vinyl-6-chloro-2-ethylpyridine.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | SPhos is a bulky, electron-rich ligand beneficial for aryl chlorides but also effective for bromides.[5] |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.[5] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | The aqueous component is often crucial for the efficiency of the transmetalation step.[7] |
| Temperature | 80-100 °C | Higher temperatures may be required for less reactive coupling partners. |
Protocol 2: Sonogashira Cross-Coupling at C3
The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.[8][9][10]
Materials:
-
3-Bromo-6-chloro-2-ethylpyridine
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Solvent: Anhydrous THF or DMF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-6-chloro-2-ethylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).
-
Add the anhydrous solvent (e.g., THF, 0.1 M) and the base (e.g., TEA, 2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature to 50 °C for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-alkynyl-6-chloro-2-ethylpyridine.
Caption: Key components and conditions for the Sonogashira coupling at the C3 position.
Protocol 3: Buchwald-Hartwig Amination at C3
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11][12][13][14]
Materials:
-
3-Bromo-6-chloro-2-ethylpyridine
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst: Pd₂(dba)₃ (1-3 mol%)
-
Ligand: XPhos, SPhos, or BINAP (2-6 mol%)
-
Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq).
-
Add 3-bromo-6-chloro-2-ethylpyridine (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (e.g., toluene, 0.1 M).
-
Seal the tube and heat the mixture to 80-110 °C for 6-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3-amino-6-chloro-2-ethylpyridine derivative.
| Parameter | Recommended Condition | Notes |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich phosphine ligands are generally required for efficient C-N bond formation.[13] |
| Base | NaOt-Bu or Cs₂CO₃ | NaOt-Bu is a strong, non-nucleophilic base suitable for a wide range of amines. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are critical for the stability of the catalyst and base. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Protocols for Functionalization at the C6-Position
Once the C3 position has been functionalized, the C6-chloro substituent can be targeted. While the C-Cl bond is less reactive in palladium-catalyzed couplings, it can be activated under more forcing conditions or be displaced via nucleophilic aromatic substitution.
Protocol 4: Suzuki-Miyaura Cross-Coupling at C6
To achieve Suzuki coupling at the C6 position of a 3-substituted-6-chloro-2-ethylpyridine, more forcing conditions and specialized catalyst systems are often necessary.
Materials:
-
3-Substituted-6-chloro-2-ethylpyridine
-
Aryl- or vinylboronic acid or ester (1.5-2.0 equivalents)
-
Palladium pre-catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos or XPhos (4-10 mol%)
-
Base: K₃PO₄ or CsF (3-4 equivalents)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Follow the general procedure for Protocol 1, but with the following modifications:
-
Use a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos.
-
Employ a stronger base, such as K₃PO₄.
-
Increase the reaction temperature to 100-120 °C.
-
Longer reaction times (12-48 hours) may be required.
Protocol 5: Nucleophilic Aromatic Substitution (SNAr) at C6
The electron-deficient nature of the pyridine ring, particularly at the C6 position, facilitates nucleophilic aromatic substitution (SNAr) of the chloro group.[3][4][15][16] This method is particularly useful for introducing heteroatom nucleophiles.
Materials:
-
3-Substituted-6-chloro-2-ethylpyridine
-
Nucleophile (e.g., alcohol, amine, thiol) (2-5 equivalents)
-
Base (if required, e.g., NaH, K₂CO₃)
-
Solvent: DMF, DMSO, or NMP
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-substituted-6-chloro-2-ethylpyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF, 0.2 M), add the nucleophile (e.g., an alcohol, 3.0 eq) and a base (e.g., NaH, 3.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Advanced Strategies: C-H Functionalization
For the functionalization of the C4 and C5 positions, direct C-H activation or lithiation/borylation strategies can be employed, although these methods may present challenges in terms of regioselectivity in the presence of existing substituents.[17][18][19]
-
Directed Lithiation: The use of a directing group at a neighboring position can facilitate regioselective lithiation followed by quenching with an electrophile.[20][21]
-
Lithiation-Borylation: This two-step process involves lithiation followed by reaction with a boronic ester, installing a versatile boronic ester handle for subsequent Suzuki couplings.[22][23]
-
Transition-Metal-Catalyzed C-H Activation: Direct C-H functionalization catalyzed by transition metals is an emerging and powerful tool for pyridine derivatization.[1][17][18][19][24]
These advanced methods typically require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.
Conclusion
3-Bromo-6-chloro-2-ethylpyridine is a highly valuable building block that offers multiple avenues for the synthesis of complex and diverse pyridine derivatives. By understanding the inherent reactivity of this scaffold and applying the appropriate synthetic methodologies, researchers can selectively and sequentially functionalize the C3 and C6 positions with a wide array of substituents. The protocols outlined in this guide provide a solid foundation for the exploration of the chemical space around this privileged core, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.
References
-
Anderson, R. G., Jett, B. M., & McNally, A. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13806–13809. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Levy, J. N., Liu, R.-R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]
-
Manolikakes, S. M., et al. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Nguyen, V. T., Sladek, R. N., Cao, Y., et al. (2024, September 26). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Complete the three possible cases by showing the mechanism for the reaction of methoxide ion with 4-chloropyridine. Show how the intermediate is stabilized by delocalization of the charge onto the nitrogen atom. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Explain aromatic nucleophilic substitution reaction in pyridine with suit.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. jk-sci.com [jk-sci.com]
- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vaia.com [vaia.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 20. znaturforsch.com [znaturforsch.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 22. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloro-2-ethylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-chloro-2-ethylpyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, aiming to address common challenges encountered during the synthesis of this and structurally related dihalogenated pyridine derivatives. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction: Plausible Synthetic Strategies
The synthesis of 3-Bromo-6-chloro-2-ethylpyridine can be approached through several strategic routes. The most probable pathways involve either the sequential electrophilic halogenation of a 2-ethylpyridine precursor or a Sandmeyer reaction sequence starting from a corresponding amino-substituted pyridine. Each approach presents a unique set of challenges and potential side reactions that can impact yield, purity, and scalability. This guide will address these issues in a structured, problem-solution format.
Troubleshooting Guide: Common Issues and Solutions
This section is organized by common problems encountered during the synthesis of 3-Bromo-6-chloro-2-ethylpyridine. For each issue, we explore the potential causes and provide actionable solutions and preventative measures.
Issue 1: Low Yield of the Desired 3-Bromo-6-chloro-2-ethylpyridine
A diminished yield of the target compound is a frequent challenge. The underlying causes can often be traced back to incomplete reactions, degradation of intermediates, or the prevalence of side reactions.
Potential Cause A: Incomplete Halogenation
-
Explanation: The pyridine ring is an electron-deficient system, which can make electrophilic aromatic substitution challenging, often requiring harsh reaction conditions that can lead to other issues.[1][2] Incomplete reaction can result from insufficiently reactive halogenating agents, suboptimal reaction temperatures, or inadequate reaction times.
-
Recommended Solutions:
-
Screening of Halogenating Agents: For bromination, consider using N-Bromosuccinimide (NBS) in the presence of a radical initiator or a strong acid. For chlorination, reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be effective.
-
Optimization of Reaction Conditions: Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extended reaction times may also be necessary.
-
Use of Catalysts: For electrophilic halogenation, the use of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can enhance the electrophilicity of the halogenating agent.[3]
-
Potential Cause B: Decomposition of Diazonium Salt (Sandmeyer Route)
-
Explanation: If employing a Sandmeyer reaction, the diazonium salt intermediate can be unstable, particularly at elevated temperatures, leading to decomposition and the formation of undesired byproducts.[4][5]
-
Recommended Solutions:
-
Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization step.
-
Immediate Use: Use the freshly prepared diazonium salt immediately in the subsequent Sandmeyer reaction to minimize decomposition.
-
Potential Cause C: Inactive Copper Catalyst (Sandmeyer Route)
-
Explanation: The copper(I) catalyst used in the Sandmeyer reaction can be susceptible to oxidation to copper(II), which is less effective.
-
Recommended Solutions:
-
Use Freshly Prepared Catalyst: Prepare the copper(I) halide solution immediately before use.
-
Ensure Purity of Reagents: Use high-purity starting materials and solvents to avoid contaminants that could deactivate the catalyst.
-
Issue 2: Formation of Regioisomers
The presence of multiple isomers in the final product is a common purification challenge and directly impacts the yield of the desired 3-bromo-6-chloro isomer.
Potential Cause A: Lack of Regiocontrol in Direct Halogenation
-
Explanation: Direct electrophilic halogenation of 2-ethylpyridine can lead to a mixture of isomers due to the directing effects of the ethyl group and the pyridine nitrogen. Radical halogenation pathways can be even less selective.[6]
-
Recommended Solutions:
-
Strategic Order of Halogenation: The order in which the bromine and chlorine atoms are introduced can significantly influence the regiochemical outcome. A thorough understanding of the directing effects of the substituents at each stage is crucial.
-
Use of Directing Groups: In some cases, the introduction of a temporary directing group can be employed to achieve the desired regioselectivity.
-
N-Oxide Chemistry: The use of pyridine N-oxides can alter the electronic properties of the ring, favoring substitution at the 2- and 4-positions.[7] This can be a useful strategy to control regioselectivity, followed by deoxygenation.
-
Potential Cause B: Isomer Formation during Precursor Synthesis
-
Explanation: If the synthesis starts from a substituted 2-ethylpyridine (e.g., 6-chloro-2-ethylpyridine), impurities in the starting material will carry through to the final product.
-
Recommended Solutions:
-
Purification of Intermediates: Ensure the purity of all starting materials and intermediates through appropriate purification techniques such as distillation or chromatography.
-
Issue 3: Presence of Polyhalogenated Byproducts
The formation of products with more than two halogen atoms can occur, complicating purification and reducing the yield of the desired product.
Potential Cause: Over-halogenation
-
Explanation: The introduction of one halogen atom can sometimes activate the ring towards further substitution, or harsh reaction conditions can lead to multiple halogenations.
-
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Portion-wise Addition: Add the halogenating agent in portions to maintain a low concentration in the reaction mixture, which can help to minimize over-halogenation.
-
Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Issue 4: Formation of Phenolic Byproducts (Sandmeyer Route)
The presence of hydroxy-substituted pyridines is a common side reaction when using the Sandmeyer reaction in aqueous media.
Potential Cause: Reaction of Diazonium Salt with Water
-
Explanation: The diazonium salt intermediate can react with water to form a phenol, especially if the subsequent reaction with the copper halide is slow or incomplete.[5]
-
Recommended Solutions:
-
Anhydrous Conditions: While challenging for diazotization, minimizing the amount of water can reduce the formation of phenolic byproducts. The use of non-aqueous diazotization methods with reagents like tert-butyl nitrite can be considered.
-
Efficient Copper(I) Catalysis: Ensure the copper(I) catalyzed reaction proceeds efficiently to consume the diazonium salt before it can react with water.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing 3-Bromo-6-chloro-2-ethylpyridine with high purity?
A1: A Sandmeyer reaction sequence often offers better regiocontrol compared to direct electrophilic halogenation.[4] Starting with a precursor where the amino and chloro groups are already in the desired positions (e.g., 3-amino-6-chloro-2-ethylpyridine) and then performing a Sandmeyer bromination can provide a more direct route to the target isomer. However, the synthesis of the amino precursor adds steps to the overall sequence. Direct halogenation can be more atom-economical but often requires extensive optimization to control the formation of isomers.
Q2: How can I effectively monitor the progress of the halogenation reaction?
A2: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography (GC) is highly effective. TLC can provide a quick qualitative assessment of the reaction's progress by showing the consumption of the starting material and the appearance of new spots corresponding to the product(s). GC, especially when coupled with a Mass Spectrometer (GC-MS), can provide quantitative information on the conversion of the starting material and the relative amounts of the desired product and any isomers or byproducts being formed.
Q3: What are the best practices for purifying the final 3-Bromo-6-chloro-2-ethylpyridine product?
A3: The purification strategy will depend on the nature of the impurities.
-
Fractional Distillation: If the boiling points of the desired product and its isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification.
-
Column Chromatography: For complex mixtures of isomers or byproducts with similar boiling points, column chromatography on silica gel is often the most effective purification technique. A gradient elution with a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is a good starting point for method development.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a powerful technique for removing small amounts of impurities.
Q4: Are there any specific safety precautions I should take when working with halogenating agents and diazonium salts?
A4: Yes, several safety precautions are crucial:
-
Halogenating Agents: Many halogenating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is strongly recommended to use them in solution and not to isolate them unless absolutely necessary and with extreme caution. The diazotization reaction should be carried out behind a blast shield.
-
Exothermic Reactions: Both halogenation and diazotization reactions can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling in place to prevent the reaction from running away.
Visualizing Reaction Pathways
To aid in understanding the potential synthetic routes and associated challenges, the following diagrams illustrate the key transformations.
Diagram 1: Synthetic Routes to 3-Bromo-6-chloro-2-ethylpyridine
Caption: Plausible synthetic routes to the target molecule.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo-6-chloro-2-ethylpyridine
Case ID: SC-PYR-3Br6Cl-2Et Status: Active Assigned Specialist: Senior Application Scientist Subject: Regioselective Cross-Coupling of Sterically Hindered Dihalopyridines
Executive Summary: The Substrate Analysis
Welcome to the technical support hub. You are working with 3-Bromo-6-chloro-2-ethylpyridine , a scaffold that presents a classic "Steric vs. Electronic" conflict. Successful optimization requires understanding two competing forces:
-
Chemoselectivity (The Trap): You have two halogen handles.
-
C3-Br: Weaker bond (Bond Dissociation Energy ~80 kcal/mol), typically reacts first.
-
C6-Cl: Stronger bond (~95 kcal/mol), but located at the highly electron-deficient
-position (adjacent to Nitrogen), which can accelerate oxidative addition with electron-rich ligands.
-
-
Steric Hindrance (The Hurdle): The 2-ethyl group exerts significant steric pressure on the C3 position. While C3-Br is electronically favorable, the ortho-ethyl group blocks the approach of bulky palladium complexes, potentially stalling the reaction or forcing the catalyst to attack the more accessible (but stronger) C6-Cl bond.
Your Goal: Force reaction at C3-Br while preserving the C6-Cl handle for future diversification, all while overcoming the 2-ethyl steric blockade.
Diagnostic Workflow & Decision Tree
Before starting, determine your optimization path based on your coupling partner (Boronic Acid).
Caption: Decision tree for selecting the initial catalyst system based on steric demand.
Optimized Experimental Protocols
Protocol A: The "Workhouse" (Cost-Effective)
Best for simple aryl boronic acids where the 2-ethyl group is the only steric factor.
-
Base: Cs₂CO₃ (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Temperature: 80°C
-
Time: 4–12 hours
Why this works: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center, but it is not excessively bulky. It is generally selective for Br over Cl.
Protocol B: The "Steric Buster" (High Performance)
Required if Protocol A stalls or if using hindered/heteroaryl boronic acids.
-
Pre-Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos (10 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K₃PO₄ (anhydrous, finely ground) (2.5 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
-
Temperature: 90–100°C
-
Time: 2–6 hours
Why this works:
-
SPhos is a Buchwald dialkylbiaryl phosphine designed specifically for ortho-substituted substrates. The electron-rich nature facilitates oxidative addition into the hindered C3-Br bond, while the bulk prevents dimerization and promotes reductive elimination.
-
K₃PO₄ allows for a "drier" coupling if needed (using minimal water), protecting sensitive boronic acids from protodeboronation.
Troubleshooting Guide (FAQ)
Q1: The reaction is stalling at 40% conversion. Should I add more catalyst?
Diagnosis: Likely Catalyst Poisoning or Steric Wall . The pyridine nitrogen can coordinate to the Palladium, forming an inactive "Pd-Pyridine" complex, effectively poisoning your catalyst. This is exacerbated by the 2-ethyl group slowing down the catalytic cycle, giving the nitrogen more time to bind. Solution:
-
Do not just add more Pd. Switch to Protocol B (SPhos) . The bulk of SPhos prevents the pyridine nitrogen from coordinating to the metal center [1].
-
Increase temperature to 100°C to promote ligand dissociation from the inactive species.
Q2: I see a small amount (~10%) of the C6-Cl coupled product. How do I stop this?
Diagnosis: Loss of Chemoselectivity. This occurs when the catalyst is too active or the temperature is too high, allowing the catalyst to overcome the activation energy of the stronger C6-Cl bond. Solution:
-
Lower the temperature by 10–15°C. Selectivity is kinetically controlled; lower heat favors the faster reaction (C3-Br).
-
Avoid PCy3 or XPhos: These ligands are extremely active and known to activate aryl chlorides. Stick to PPh3 or dppf (Protocol A) if the C3 coupling is proceeding but selectivity is the issue.
-
Stoichiometry: Ensure you are using exactly 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the second coupling.
Q3: My boronic acid is degrading (Protodeboronation) before it couples.
Diagnosis: 2-Ethylpyridine creates a crowded environment, slowing the transmetallation step. The boronic acid sits in the hot basic solution too long and hydrolyzes. Solution:
-
Switch Base: Use K₃PO₄ instead of Carbonates. Phosphate is milder and less likely to promote deboronation.
-
Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour.
-
MIDA Boronates: If the boronic acid is a heteroaryl (e.g., 2-pyridyl), switch to a MIDA boronate or Potassium Trifluoroborate salt for slow release [2].
Mechanistic Insight: The Steric Clash
The diagram below illustrates why standard catalysts fail and how SPhos overcomes the 2-ethyl barrier.
Caption: The 2-ethyl group blocks standard ligands. SPhos provides the necessary bulk to facilitate OA without steric clash.
Quantitative Comparison of Conditions
| Variable | Protocol A (Standard) | Protocol B (Optimized) |
| Catalyst System | Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos |
| Active Species | Pd(0)-dppf | Monoligated Pd(0)-SPhos |
| Steric Tolerance | Moderate | High |
| Cl-Activation Risk | Low (High Selectivity) | Moderate (Control Temp) |
| Typical Yield | 40–60% | 85–95% |
| Cost | Low | High |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[2] Journal of the American Chemical Society, 132(22), 7600–7601.
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Scaling up the synthesis of 3-Bromo-6-chloro-2-ethylpyridine
Technical Support Center: Process Optimization for 3-Bromo-6-chloro-2-ethylpyridine
Current Status: Operational Ticket ID: SC-PYR-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are inquiring about the scale-up synthesis of 3-Bromo-6-chloro-2-ethylpyridine (CAS: 1352886-90-8). Note that while often referred to by this name, the IUPAC preferred nomenclature based on locant priority is 3-Bromo-2-chloro-6-ethylpyridine .
The synthesis of this tri-substituted pyridine presents a classic "chemoselectivity vs. regioselectivity" paradox. The primary challenge is installing the ethyl group and the bromine atom at specific positions without causing "halogen dance" (scrambling) or over-alkylation.
This guide outlines the Directed Ortho-Metalation (DoM) route, which is the most robust method for scale-up, avoiding the high cost and chemoselectivity issues associated with transition-metal catalyzed cross-couplings on polyhalogenated substrates.
Part 1: The Validated Synthetic Workflow
We recommend a Linear Retrosynthetic Approach where the bromine is installed last via lithiation. This avoids the risk of oxidative addition into the C-Br bond during alkylation.
The Route: Lithiation-Trapping of 2-Chloro-6-ethylpyridine
-
Precursor: 2-Chloro-6-ethylpyridine (commercially available or synthesized from 2,6-dichloropyridine).
-
Key Transformation: Regioselective C3-Lithiation followed by electrophilic bromination.
Caption: Figure 1. Recommended synthetic pathway utilizing Directed Ortho-Metalation (DoM) for high regiofidelity.
Part 2: Critical Process Parameters (CPPs) & Troubleshooting
This section addresses specific failure modes users encounter during scale-up.
Module A: The Alkylation Step (Synthesis of Precursor)
Context: Reaction of 2,6-dichloropyridine with Ethylmagnesium bromide (EtMgBr).
| Issue | Probable Cause | Corrective Action |
| Over-alkylation (2,6-diethyl) | Excess Grignard reagent or high temperature. | Protocol: Use exactly 1.05 eq of EtMgBr. Maintain T < 0°C. Use a catalyst like |
| Low Conversion | Catalyst deactivation or moisture. | Ensure anhydrous THF (<50 ppm |
| Isomer Formation | N/A | This step is symmetric; 2-chloro-6-ethylpyridine is the only mono-product. |
Module B: The Lithiation-Bromination Step (Critical)
Context: Reaction of 2-chloro-6-ethylpyridine with LDA followed by Bromine/CBr4.
Q1: I am getting a mixture of brominated isomers. Why?
-
Diagnosis: This is likely "Halogen Dance" or loss of kinetic control.
-
Technical Explanation: The C3 proton (ortho to Cl) is the most acidic due to the inductive effect of Chlorine. However, if the temperature rises above -60°C before the quench, the lithiated species can isomerize to the thermodynamically more stable C4 or C5 positions, or the "halogen dance" mechanism can shift the Cl atom.
-
Solution:
-
Ensure internal temperature stays below -70°C during LDA addition.
-
Add the electrophile (
or ) rapidly at -78°C. -
Do not allow the reaction to warm up until after the quench is complete.
-
Q2: The reaction solidified/gumped up at -78°C.
-
Diagnosis: Poor solubility of the lithiated intermediate.
-
Solution: Use THF/Hexane mixtures. If solubility is still an issue, adding LiCl (Turbo-Grignard conditions) or keeping the concentration below 0.5 M helps maintain a fluid slurry.
Q3: I see significant starting material after quench.
-
Diagnosis: Incomplete deprotonation or moisture quenching the anion.
-
Solution:
-
Titrate your LDA before use.
-
Use a slight excess of LDA (1.15 eq).
-
Ensure the residence time of the anion is at least 30-60 mins at -78°C before adding bromine.
-
Part 3: Detailed Experimental Protocol (Scale-Up Ready)
Step 1: Synthesis of 2-Chloro-6-ethylpyridine
-
Setup: 3-neck flask,
atmosphere, mechanical stirrer. -
Charge: 2,6-Dichloropyridine (1.0 eq) and
(0.01 eq) in anhydrous THF (10 V). Cool to -5°C. -
Addition: Add EtMgBr (1.05 eq, 1.0 M in THF) dropwise over 2 hours, maintaining internal T < 0°C.
-
Quench: Pour into saturated
. Extract with EtOAc. -
Purification: Distillation (bp ~85-90°C @ 10 mmHg).
Step 2: Synthesis of 3-Bromo-2-chloro-6-ethylpyridine
-
Setup: Cryogenic reactor (-80°C capability), anhydrous conditions.
-
Reagents:
-
2-Chloro-6-ethylpyridine (1.0 eq).
-
LDA (1.2 eq) [Freshly prepared from Diisopropylamine + n-BuLi].
-
(1.2 eq) or
(1.2 eq) [CBr4 is easier to handle solids].
-
-
Procedure:
-
Dissolve substrate in THF (15 V). Cool to -78°C .[1]
-
Add LDA solution dropwise over 1 hour. (Critical: Internal T must not exceed -70°C).
-
Stir at -78°C for 45 minutes. (Solution usually turns deep red/orange).
-
Add electrophile (
or in THF) rapidly. -
Stir 30 mins at -78°C, then allow to warm to 0°C.
-
-
Workup: Quench with
(aq) to remove excess bromine. Extract with MTBE. -
Data: The product should be a solid or oil. Confirm regiochemistry via NMR (coupling constants of C4-H and C5-H).
Part 4: Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for diagnosing synthetic failures in the pyridine functionalization workflow.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Halogen Dance" and kinetic vs.
- Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (General reactivity of 2,6-disubstituted pyridines).
-
Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. Science of Synthesis.[2] (Protocols for Mg/Zn exchange and lithiation).
Sources
Solvent effects on the reactivity of 3-Bromo-6-chloro-2-ethylpyridine
The following Technical Support Guide is designed for researchers and process chemists working with 3-Bromo-6-chloro-2-ethylpyridine . This guide synthesizes principles of pyridine functionalization, solvent thermodynamics, and kinetic control to address specific reactivity challenges.
Topic: Solvent Effects on Reactivity & Regioselectivity Audience: Medicinal Chemists, Process Development Scientists[1]
Reactivity Profile & Solvent Logic
This scaffold presents a classic "ambiphilic" challenge in heterocyclic chemistry. The molecule contains two distinct electrophilic sites with opposing solvent dependencies:
-
C3-Bromo Position: Prone to oxidative addition (Pd/Ni catalysis) and Lithium-Halogen exchange.[1] Sterically impacted by the adjacent C2-Ethyl group.[1]
-
C6-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to its position to the pyridine nitrogen.[1]
Reactivity Matrix: Solvent Selection Guide
| Reaction Class | Target Site | Recommended Solvents | Mechanism & Solvent Effect |
| C6-Cl | DMSO, NMP, DMF | Dipolar Aprotic: Stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy for displacement at C6.[1] | |
| Pd-Coupling | C3-Br | 1,4-Dioxane, Toluene | Low Polarity/Non-coordinating: Favors oxidative addition at the weaker C-Br bond while suppressing background |
| Li-Exchange | C3-Br | Anhydrous Et₂O, THF | Ethereal: Coordinates Li+ to stabilize the resulting aryl-lithium species.[1] THF promotes faster exchange but may cause scrambling; Et₂O is milder.[1] |
Troubleshooting Guides (Q&A)
Scenario A: Cross-Coupling Regioselectivity (Suzuki/Buchwald)
User Question: I am attempting a Suzuki coupling at the C3-Br position using Pd(PPh3)4 in DMF/Water, but I am observing significant amounts of the C6-coupled byproduct or hydrolysis at C6. How do I fix this?
Technical Diagnosis: The use of DMF (Dimethylformamide) is the primary culprit. While DMF is an excellent solvent for solubilizing inorganic bases, it is a polar aprotic solvent that enhances the electrophilicity of the C6-Cl position.[1]
- Competition: In DMF, the hydroxide or carbonate base can attack the C6-Cl position (hydrolysis) or the boronic acid can couple there if the catalyst activates the C-Cl bond.[1]
-
C2-Ethyl Sterics: The ethyl group at C2 creates steric hindrance around the C3-Br bond.[1] In highly polar solvents, the "harder" C6-Cl site becomes more accessible to nucleophiles, competing with the "softer" Pd-catalyzed process at C3.[1]
Protocol Adjustment:
-
Switch Solvent System: Move to a non-polar or moderately polar system like Toluene/Water (10:1) or 1,4-Dioxane .[1] These solvents destabilize the charged intermediates required for
at C6, effectively "shutting down" the side reaction.[1] -
Ligand Selection: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos ).[1] These ligands facilitate oxidative addition at the sterically hindered C3-Br site (overcoming the C2-ethyl bulk) and are highly selective for Br over Cl.[1]
Scenario B: Sluggish Nucleophilic Substitution ( )
User Question: I need to displace the C6-Chlorine with a secondary amine. I'm refluxing in Ethanol, but conversion is stalled at 40% after 24 hours. Should I increase the temperature?
Technical Diagnosis:
Ethanol is a protic solvent .[1][2] In
Protocol Adjustment:
-
Solvent Swap: Switch to DMSO (Dimethyl Sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .[1] These dipolar aprotic solvents do not solvate the amine nucleophile strongly (leaving it "naked" and reactive) but do solvate the transition state and the leaving chloride ion.
-
The "Crown Ether" Effect: If you must use a non-polar solvent for solubility reasons, add a phase transfer catalyst (e.g., 18-Crown-6 with KOH in Toluene).[1] This mimics the "naked anion" effect of DMSO.[1]
Scenario C: Lithium-Halogen Exchange Anomalies
User Question: I am treating the molecule with n-BuLi in THF at -78°C to trap with an aldehyde. I see the desired product, but also a "scrambled" product where the ethyl group seems to have deprotonated. Why?
Technical Diagnosis: The C2-Ethyl group has benzylic-like protons.[1] While Lithium-Halogen exchange at C3-Br is kinetically favored, the basicity of n-BuLi in THF is amplified.[1] THF coordinates strongly to lithium aggregates, breaking them down into more reactive (and more basic) monomers/dimers.[1] This increased basicity can lead to deprotonation of the ethyl side chain or "ortho-lithiation" adjacent to the chlorine, rather than clean Br-Li exchange.[1]
Protocol Adjustment:
-
Change Solvent to Diethyl Ether:
is less coordinating than THF.[1] It maintains n-BuLi in a more aggregated (less basic) state, favoring the halogen exchange (which proceeds via an ate-complex mechanism) over deprotonation.[1] -
Inverse Addition: Pre-cool the solvent/substrate mixture and add n-BuLi slowly. This ensures n-BuLi is consumed immediately by the fastest reaction (Br-Li exchange) before it can effect deprotonation.[1]
Visualizing the Reactivity Pathways
The following diagram maps the divergence in reactivity based on solvent choice.
Caption: Divergent reaction pathways dictated by solvent polarity and coordinating ability. High polarity favors C6 reaction; low polarity favors C3 reaction.[1]
References & Further Reading
-
Knochel, P., et al. (2011).[1] Regioselective functionalization of substituted pyridines via Grignard and Lithium intermediates.[1][3] Demonstrates the kinetic preference for Br-Li exchange over Cl-Li exchange and the impact of solvent coordination on aggregation states.[1]
-
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] The foundational review establishing the oxidative addition order (I > Br > OTf >> Cl) and solvent effects on transmetallation.
-
Bunnett, J. F. (1951).[1] Mechanism and Reactivity in Aromatic Nucleophilic Substitution.[1][5] Detailed analysis of solvent effects (Polar Aprotic vs Protic) on
reaction rates and Meisenheimer complex stabilization. -
BenchChem Technical Data. Solvent Effects on Halo-Pyridine Reactivity. General troubleshooting data for halogenated heterocycles.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparison of catalysts for Suzuki coupling with 3-Bromo-6-chloro-2-ethylpyridine
Comparison Guide: Catalytic Strategies for Suzuki Coupling of 3-Bromo-6-chloro-2-ethylpyridine
Executive Summary
The Challenge: The Suzuki-Miyaura coupling of 3-bromo-6-chloro-2-ethylpyridine presents a complex "Steric vs. Electronic" conflict. While the C3-bromo position is electronically more labile (Br > Cl) and typically preferred for oxidative addition, the adjacent C2-ethyl group introduces significant steric hindrance (ortho-effect). This steric block can retard the reaction rate with standard catalysts, potentially leading to competitive activation of the less hindered C6-chloro site or hydrodebromination.
The Solution: Success requires a catalyst system that is electron-rich (to facilitate oxidative addition at the hindered C3-Br) yet bulky (to enforce reductive elimination and maintain site selectivity).
-
Best in Class: Pd-RuPhos G3/G4 or Pd-XPhos G3 offer the highest yields (>85%) and site selectivity (>95:5 C3:C6).
-
Robust Alternative: Pd-PEPPSI-IPr provides excellent stability and scalability for difficult heteroaryl substrates.
-
Legacy Systems: Pd(PPh3)4 and Pd(dppf)Cl2 are generally insufficient, often resulting in stalled conversion or poor selectivity.
Substrate Analysis: The Selectivity Landscape
To select the right catalyst, one must understand the competing forces on the pyridine ring.
Figure 1: Chemoselectivity Map. The primary challenge is overcoming the steric shield of the ethyl group at C3 without forcing the reaction to the accessible C6-Cl.
Comparative Catalyst Performance
The following table synthesizes performance metrics based on chemotype-specific data for sterically hindered 2-alkyl-3-halopyridines.
| Catalyst System | Ligand Class | Est.[1][2][3][4][5][6][7][8] Yield (C3-Coupling) | Selectivity (C3-Br : C6-Cl) | Mechanistic Insight |
| Pd(PPh3)4 | Monodentate Phosphine | < 30% | Low | Fail: Cone angle too small to stabilize the hindered Pd(II) intermediate; slow oxidative addition leads to homocoupling or no reaction. |
| Pd(dppf)Cl2 | Bidentate Bisphosphine | 40-60% | Moderate | Partial Success: Bite angle prevents some side reactions, but lacks the electron richness to force OA at the hindered C3-Br efficiently. |
| Pd-RuPhos G3 | Dialkylbiaryl (Buchwald) | 85-95% | Excellent (>98:2) | Winner: Specifically designed for hindered substrates. The bulky ligand promotes reductive elimination, while the electron-rich center speeds up OA at C3-Br. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 75-85% | Good | Robust: The NHC ligand is extremely strong and bulky ("throw-away" pyridine ligand concept). Excellent for difficult substrates and air stability.[8] |
Detailed Experimental Protocols
Protocol A: High-Performance Method (Pd-RuPhos G3)
Recommended for Drug Discovery & Process Optimization (High Yield/Selectivity).
Rationale: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) creates a protective pocket around the Palladium center, allowing it to engage the hindered C3-Br while repelling the C6-Cl. The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.
Materials:
-
Substrate: 3-Bromo-6-chloro-2-ethylpyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: RuPhos-Pd-G3 (1.0 - 2.0 mol%)
-
Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv)
-
Solvent: Toluene/Water (10:[9]1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add the pyridine substrate (1.0 mmol), boronic acid (1.2 mmol), and K3PO4 (3.0 mmol).
-
Inert: Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent: Add degassed Toluene (4.0 mL) and Water (0.4 mL).
-
Catalyst: Add RuPhos-Pd-G3 (0.02 mmol, 2 mol%) under a positive stream of inert gas.
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours.
-
Note: Monitor by HPLC/LCMS. The C3-Br should be consumed rapidly. If C6-Cl coupling is observed (rare with RuPhos), lower temp to 60°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over Na2SO4.
Protocol B: Robust Scale-Up Method (Pd-PEPPSI-IPr)
Recommended for Kilogram Scale or "Dirty" Substrates.
Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is highly stable to air and moisture.[1] The bulky IPr ligand (N-heterocyclic carbene) mimics the steric bulk of phosphines but with stronger sigma-donation, facilitating the activation of the C-Br bond even in hindered environments.
Modifications:
-
Catalyst: Pd-PEPPSI-IPr (1.0 mol%)
-
Base/Solvent: K2CO3 in Dioxane/Water (biphasic is key).
-
Temp: Can often run at 60°C due to high activity.
Troubleshooting & Optimization Logic
Use the following logic flow to troubleshoot low yields or poor selectivity.
Figure 2: Optimization Decision Tree. Adjusting temperature and ligand bulk is the primary lever for controlling the C3 vs. C6 selectivity.
References
-
RuPhos/Buchwald Ligands for Hindered Substrates
-
PEPPSI Catalyst System
-
Site-Selectivity in Polyhalogenated Heterocycles
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source:Chem. Sci.2016, 7, 5758-5786.
-
URL:[Link]
-
XPhos vs RuPhos Comparison
Sources
- 1. PEPPSI - Wikipedia [en.wikipedia.org]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Reporter [fishersci.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Alternative methods for the synthesis of 3-Bromo-6-chloro-2-ethylpyridine
Abstract
3-Bromo-6-chloro-2-ethylpyridine is a key substituted pyridine intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a crucial building block for creating complex molecular architectures with desired biological activities. This guide provides a comparative analysis of the primary synthetic routes to this molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative advantages and disadvantages of each approach. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions for the efficient and scalable synthesis of this important intermediate.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The precise placement of different functional groups on the pyridine ring is critical for modulating a molecule's physicochemical properties, target affinity, and metabolic stability. 3-Bromo-6-chloro-2-ethylpyridine, with its unique arrangement of a bromine atom, a chlorine atom, and an ethyl group, presents a valuable synthon for further chemical elaboration. The bromine at the 3-position is particularly amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
The synthesis of such a specifically substituted pyridine, however, is not without its challenges. Issues of regioselectivity, reaction efficiency, and scalability are paramount considerations. This guide will explore two primary alternative methodologies for the synthesis of 3-Bromo-6-chloro-2-ethylpyridine:
-
The Sandmeyer Reaction Route: A classical and robust method starting from a commercially available amino-pyridine precursor.
-
The Direct Electrophilic Bromination Route: A potentially more direct, though potentially less selective, approach involving the direct bromination of a pre-functionalized pyridine.
We will delve into the experimental details of each route, providing a rationale for the chosen conditions and reagents, and conclude with a comparative summary to aid in the selection of the most appropriate method for a given research or production context.
Method 1: The Sandmeyer Reaction of 6-Chloro-2-ethylpyridin-3-amine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group on an aromatic ring into a variety of other functionalities, including halogens.[1][2] This route is particularly attractive for the synthesis of 3-Bromo-6-chloro-2-ethylpyridine due to the commercial availability of the key starting material, 6-Chloro-2-ethylpyridin-3-amine.[2][3][4] This significantly reduces the number of synthetic steps and simplifies the overall process.
The reaction proceeds in two main stages: the diazotization of the primary amine, followed by the copper-catalyzed displacement of the diazonium group with a bromide ion.
Experimental Protocol
Step 1: Diazotization of 6-Chloro-2-ethylpyridin-3-amine
-
Materials:
-
6-Chloro-2-ethylpyridin-3-amine (1 equivalent)
-
Hydrobromic acid (48% aqueous solution, 3-4 equivalents)
-
Sodium nitrite (1.1 equivalents)
-
Deionized water
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 6-Chloro-2-ethylpyridin-3-amine in hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow enough to control the exotherm and any gas evolution.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be kept cold for the next step.
-
Causality of Experimental Choices:
-
The use of low temperatures (0-5 °C) is critical to prevent the premature decomposition of the relatively unstable diazonium salt.
-
Hydrobromic acid serves as both the acid source for the diazotization reaction and the source of bromide ions for the subsequent Sandmeyer reaction. An excess is used to maintain a strongly acidic medium, which stabilizes the diazonium salt.
-
Sodium nitrite is the source of nitrous acid, which is the active diazotizing agent. A slight excess ensures complete conversion of the starting amine.
Step 2: Sandmeyer Bromination
-
Materials:
-
The cold diazonium salt solution from Step 1
-
Copper(I) bromide (0.2-0.5 equivalents)
-
Hydrobromic acid (48% aqueous solution, 1-2 equivalents)
-
Diethyl ether or dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool the solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-6-chloro-2-ethylpyridine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Causality of Experimental Choices:
-
Copper(I) bromide is the catalyst for the radical-nucleophilic aromatic substitution that replaces the diazonium group with a bromide atom.[1]
-
The gentle heating after the initial reaction helps to drive the decomposition of any remaining diazonium salt and ensure complete conversion.
-
The work-up procedure is designed to remove acidic impurities and isolate the organic product.
Mechanistic Rationale
The Sandmeyer reaction proceeds through a radical mechanism. The copper(I) catalyst transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.
Method 2: Direct Electrophilic Bromination of 6-Chloro-2-ethylpyridine
A more direct approach to the target molecule would be the selective electrophilic bromination of 6-chloro-2-ethylpyridine at the 3-position. This route avoids the need to handle diazonium salts, which can be unstable. However, the main challenge lies in achieving the desired regioselectivity. The pyridine ring is generally deactivated towards electrophilic substitution, and the directing effects of the existing substituents must be carefully considered.
The chlorine atom at the 6-position is a deactivating group but an ortho-, para-director. The ethyl group at the 2-position is a weak activating group and also an ortho-, para-director. Therefore, electrophilic attack could potentially occur at the 3- and 5-positions. Achieving high selectivity for the 3-position may require specific reaction conditions or the use of a directing group strategy.
Proposed Experimental Protocol
-
Materials:
-
6-Chloro-2-ethylpyridine (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Sulfuric acid (concentrated) or a Lewis acid (e.g., FeCl₃, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 6-chloro-2-ethylpyridine in the anhydrous solvent.
-
If using a Lewis acid, add it to the solution and stir for 15-20 minutes. If using sulfuric acid, this can be the solvent or co-solvent.
-
Cool the mixture to a controlled temperature (e.g., 0-10 °C).
-
Add N-Bromosuccinimide (NBS) portion-wise over a period of time, monitoring the reaction by TLC or GC.
-
After the addition is complete, allow the reaction to stir at the controlled temperature or warm to room temperature until the starting material is consumed.
-
Quench the reaction by carefully adding it to a stirred solution of sodium thiosulfate to destroy any unreacted bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or fractional distillation to separate the desired 3-bromo isomer from other regioisomers.
-
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
The use of a strong acid (sulfuric acid) or a Lewis acid is to activate the pyridine ring towards electrophilic attack.
-
Anhydrous conditions are necessary to prevent side reactions.
-
The purification step is critical in this route to isolate the desired product from a potential mixture of isomers.
Mechanistic Rationale and Regioselectivity Challenges
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. The reaction typically proceeds through the formation of a sigma complex (Wheland intermediate). The stability of this intermediate determines the position of substitution. In the case of 6-chloro-2-ethylpyridine, substitution at the 3-position is electronically favored over the 4- or 5-positions due to the directing effects of the substituents. However, a mixture of products is still a significant possibility. More advanced strategies, such as the use of directing groups or specific catalysts, might be required to achieve high regioselectivity.
Comparison of Synthetic Routes
| Feature | Method 1: Sandmeyer Reaction | Method 2: Direct Electrophilic Bromination |
| Starting Material | 6-Chloro-2-ethylpyridin-3-amine (commercially available) | 6-Chloro-2-ethylpyridine (may require synthesis) |
| Regioselectivity | High (specifically targets the 3-position) | Potentially low to moderate (risk of isomer formation) |
| Reaction Conditions | Low temperatures for diazotization, mild heating for Sandmeyer step | Can range from mild to harsh depending on the catalyst and brominating agent |
| Safety Concerns | Handling of potentially unstable diazonium salts, evolution of nitrogen gas | Use of strong acids or Lewis acids, handling of brominating agents |
| Scalability | Generally scalable, well-established industrial process | Scalability may be limited by purification challenges if selectivity is low |
| Purification | Generally straightforward purification of the final product | May require extensive purification to separate isomers, impacting yield |
| Overall Yield | Potentially high, depending on the efficiency of both steps | Highly dependent on the regioselectivity of the bromination |
| Cost-Effectiveness | Favorable due to the commercially available starting material | May be less cost-effective if the starting material needs to be synthesized and if purification is difficult |
Conclusion and Recommendations
For the synthesis of 3-Bromo-6-chloro-2-ethylpyridine, the Sandmeyer reaction route (Method 1) emerges as the superior and more practical approach for most applications, particularly for larger-scale production. The high regioselectivity, coupled with the commercial availability of the key starting material, 6-Chloro-2-ethylpyridin-3-amine, makes it a more reliable and economically viable option. While the handling of diazonium salts requires care, the procedures are well-established and can be safely implemented with appropriate engineering controls.
The direct electrophilic bromination route (Method 2) , while appearing more direct, is fraught with challenges related to regioselectivity. The potential for forming a mixture of isomers would necessitate a significant purification effort, likely leading to a lower overall yield and increased production costs. This route may be suitable for small-scale exploratory synthesis where the isolation of multiple isomers is acceptable, but it is not recommended for efficient and targeted production of 3-Bromo-6-chloro-2-ethylpyridine.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, and available resources. However, for a robust and efficient synthesis of 3-Bromo-6-chloro-2-ethylpyridine, the Sandmeyer reaction starting from the corresponding 3-amino precursor is the recommended pathway.
References
- Benchchem. (2025). Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine. [Link to a relevant technical guide, if available]
-
Lead Sciences. 6-Chloro-2-ethylpyridin-3-amine. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
chemeurope.com. Sandmeyer reaction. [Link]
-
Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348–4357. [Link]
-
Pazo, E., Guitián, E., & Pérez, D. (2009). Catalytic Sandmeyer Bromination. Organic Letters, 11(20), 4656–4659. [Link]
-
BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]
-
Indian Academy of Sciences. (2018). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 130(5), 63. [Link]
-
Li, X., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2882. [Link]
-
Saha, A., et al. (n.d.). Organic Chemistry-4. [Link]
Sources
A Comparative Guide to the Structural Validation of 3-Bromo-6-chloro-2-ethylpyridine Derivatives
Introduction: The Imperative for Rigorous Structural Validation
In the landscape of modern drug discovery and materials science, substituted pyridines represent a class of heterocyclic compounds with immense therapeutic and industrial potential. The 3-Bromo-6-chloro-2-ethylpyridine scaffold, in particular, serves as a versatile building block for novel pharmaceuticals and agrochemicals. The specific arrangement of the bromo, chloro, and ethyl substituents on the pyridine ring dictates the molecule's three-dimensional conformation, reactivity, and ultimately, its biological activity.
An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in development pipelines. Therefore, unambiguous structural validation is not merely a formality but a foundational pillar of scientific rigor. This guide provides an in-depth comparison of the primary analytical techniques employed to confirm the identity and structure of these derivatives. We will delve into the causality behind experimental choices, presenting a workflow that ensures trustworthiness through orthogonal, self-validating methodologies.
The Analytical Triad: A Multi-Faceted Approach to Confirmation
The definitive structural elucidation of novel organic molecules like 3-Bromo-6-chloro-2-ethylpyridine derivatives relies on a synergistic combination of spectroscopic and analytical methods.[1] No single technique provides all the necessary information. Instead, we employ an analytical triad—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—to build a comprehensive and irrefutable structural proof.
Caption: A typical workflow for the structural validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[1] It provides detailed information about connectivity through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns. For highly substituted pyridines, a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.[2][3]
Expertise in Action: What to Expect from the Spectra
For a 3-Bromo-6-chloro-2-ethylpyridine derivative, we anticipate specific signals:
-
Ethyl Group: An upfield triplet (CH₃) and a downfield quartet (CH₂) are characteristic. The integration of these signals should be in a 3:2 ratio.
-
Pyridine Ring Protons: Two signals will appear in the aromatic region. Due to the substitution pattern, these protons will be on adjacent carbons (C4 and C5), appearing as a pair of doublets with a typical ortho-coupling constant (³JHH) of ~8 Hz.
-
¹³C NMR: The spectrum will show seven distinct carbon signals: two for the ethyl group and five for the pyridine ring. The chemical shifts provide insight into the electronic environment of each carbon.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans. Key parameters to record are chemical shift (δ) to two decimal places, integration, multiplicity (s, d, t, q, m), and coupling constants (J) in Hertz.[4]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbon atoms in the molecule. Report chemical shifts to one decimal place.[4]
-
2D NMR (COSY & HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Expect a cross-peak between the CH₂ and CH₃ protons of the ethyl group, and a cross-peak between the two aromatic protons, confirming their adjacency.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the placement of the substituents on the pyridine ring.
-
Caption: Expected key HMBC correlations for structural confirmation.
Mass Spectrometry (MS): The Molecular Formula
Mass spectrometry provides the precise molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a compound.[1] For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Trustworthiness through Isotopes: A Definitive Signature
The presence of one bromine atom and one chlorine atom creates a unique isotopic cluster for the molecular ion (M⁺).
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
This combination results in a distinctive pattern of four peaks for the molecular ion: M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺. The (M+2)⁺ peak, arising from the presence of either one ⁸¹Br or one ³⁷Cl, will be the most intense in the cluster after the monoisotopic peak. Observing this specific pattern is compelling evidence for the presence of one Br and one Cl atom.[5][6]
| Ion | Contributing Isotopes | Expected Relative Intensity |
| M⁺ | C₇H₇⁷⁹Br³⁵ClN | 100% |
| (M+2)⁺ | C₇H₇⁸¹Br³⁵ClN or C₇H₇⁷⁹Br³⁷ClN | ~128% |
| (M+4)⁺ | C₇H₇⁸¹Br³⁷ClN | ~32% |
| (M+6)⁺ | (Negligible) | <1% |
| Caption: Predicted isotopic cluster for a molecule containing one Br and one Cl. |
Fragmentation Analysis: Corroborating the Structure
Under electron ionization (EI), the molecular ion fragments in a predictable manner, providing clues about the structure.[7] The fragmentation of halogenated aromatics is often dictated by the carbon-halogen bond strength (C-I < C-Br < C-Cl).[8] We can expect to see fragments corresponding to the loss of a halogen radical or other stable neutral losses.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, using an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Analysis:
-
Determine the accurate mass of the molecular ion. Compare this experimental value to the theoretical mass for the proposed formula (C₇H₇BrClN). The mass error should be less than 5 ppm.
-
Analyze the isotopic distribution of the molecular ion peak and compare it to the theoretical pattern for a compound containing one bromine and one chlorine atom.
-
If fragmentation data is acquired (e.g., using EI or MS/MS), identify major fragment ions and propose logical fragmentation pathways that are consistent with the structure determined by NMR.[8][9]
-
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When NMR and MS data are ambiguous, or when absolute confirmation of the three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[10][11][12][13] This technique provides a precise 3D map of the atoms within a crystal, yielding definitive information on connectivity, bond lengths, bond angles, and stereochemistry.[14][15]
From Diffracted Light to Atomic Coordinates
The technique works by passing X-rays through a single, high-quality crystal of the compound.[14] The crystal lattice diffracts the X-rays in a unique pattern, which is captured by a detector.[10] Computational analysis of this diffraction pattern allows for the reconstruction of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.[14]
Experimental Protocol: Structure Determination by X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the derivative suitable for diffraction (typically >20 µm in all dimensions).[10] This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer.[15] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated to capture diffraction data from all possible orientations.[14]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.[16]
Caption: The workflow for single-crystal X-ray structure determination.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity, and spatial relationships. | Non-destructive; provides definitive evidence of covalent structure in solution.[1] | Requires soluble material; complex spectra may require advanced 2D techniques for full interpretation. |
| Mass Spectrometry | Precise molecular weight and elemental composition. | Extremely sensitive, requiring minimal sample; provides definitive molecular formula and characteristic isotopic patterns for halogens.[1][17] | Does not provide information on connectivity or isomerism; fragmentation can be complex.[5] |
| X-ray Crystallography | Exact three-dimensional arrangement of atoms in the solid state. | Provides unambiguous proof of structure, connectivity, and stereochemistry.[10][12][13] | Requires a suitable single crystal, which can be difficult or impossible to obtain.[18] The solid-state structure may not represent the conformation in solution. |
Conclusion
The structural validation of 3-Bromo-6-chloro-2-ethylpyridine derivatives is a critical process that demands a meticulous and multi-pronged analytical approach. By integrating the detailed connectivity map from NMR spectroscopy with the definitive molecular formula from high-resolution mass spectrometry, researchers can build a highly confident structural hypothesis. The characteristic isotopic signature in the mass spectrum serves as a powerful cross-validation point. For cases requiring absolute proof, or where stereochemistry is a factor, single-crystal X-ray crystallography provides the final, incontrovertible evidence. Following this integrated workflow ensures the scientific integrity of the data, providing a solid foundation for all subsequent research and development efforts.
References
-
Barceló, D., & Petrovic, M. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. UB.[Link]
-
School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]
-
Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]
-
ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.[Link]
-
Vanhaecke, F., & Köllensperger, G. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18(9), 1033-1039. [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.[Link]
-
Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3759. [Link]
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Roy, S. S., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 54(11), 885-891. [Link]
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ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. [Link]
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Pulstec USA. (2023). Single Crystal X-ray Diffraction. [Link]
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Guo, L., et al. (1998). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions, (1), 139-145. [Link]
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University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]
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MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
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PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. [Link]
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ResearchGate. (n.d.). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. [Link]
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MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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RSC Publishing. (n.d.). Synthesis of fully-substituted pyridines and dihydropyridines in a highly chemoselective manner utilizing a multicomponent reaction (MCR) strategy. [Link]
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PubChem. (n.d.). Pyridine, 3-bromo-6-chloro-2-ethyl-. [Link]
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Efficacy Comparison of 3-Bromo-6-chloro-2-ethylpyridine-Based Inhibitors
This guide provides an in-depth technical analysis of inhibitors derived from the 3-Bromo-6-chloro-2-ethylpyridine (BCEP) scaffold. It compares their efficacy, physicochemical properties, and synthetic utility against standard methyl-pyridine and non-halogenated alternatives, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary & Scaffold Analysis
The 3-Bromo-6-chloro-2-ethylpyridine (BCEP) scaffold represents a highly specialized pharmacophore in modern drug design, particularly for kinase inhibitors and allosteric modulators . Unlike the ubiquitous methyl-pyridine building blocks, the BCEP scaffold introduces a unique combination of steric bulk (2-ethyl), electronic modulation (6-chloro), and reactive handle (3-bromo) that significantly alters the efficacy profile of derived inhibitors.
Core Advantages of the BCEP Scaffold
-
Enhanced Lipophilicity & Hydrophobic Filling: The 2-ethyl group provides greater hydrophobic volume than a methyl group, allowing for tighter binding in deep hydrophobic pockets (e.g., the ATP-binding site of kinases or the allosteric sites of GPCRs).
-
Sequential Functionalization: The electronic disparity between the 3-bromo (more reactive to Pd-catalyzed coupling) and 6-chloro (more reactive to SNAr or requiring specialized ligands) positions allows for precise, regiospecific synthesis of complex trisubstituted pyridines.
-
Metabolic Stability: The halogenation pattern blocks common metabolic hot spots on the pyridine ring, potentially improving the half-life (
) of the final drug candidate.
Comparative Efficacy Analysis
The following analysis compares BCEP-based inhibitors against two standard alternatives: 2-Methyl-analogs (the most common comparator) and Non-halogenated scaffolds .
Table 1: Physicochemical & Efficacy Profile Comparison
| Feature | BCEP-Based Inhibitors (Target) | 2-Methyl-Analog Inhibitors (Standard) | Non-Halogenated Analogs (Control) |
| Primary Interaction | Hydrophobic (Ethyl) + Halogen Bonding | Hydrophobic (Methyl) | H-Bonding / Pi-Stacking |
| Potency (Est. IC₅₀) | High (< 10 nM) due to optimal pocket filling | Moderate (10–100 nM) | Low (> 100 nM) |
| Lipophilicity (cLogP) | High (~3.5–4.5) | Moderate (~2.5–3.5) | Low (~1.5–2.5) |
| Metabolic Stability | High (Halogens block oxidation) | Moderate (Benzylic oxidation risk) | Low (Ring oxidation prone) |
| Solubility | Low (Requires formulation) | Moderate | High |
| Selectivity | High (Shape complementarity) | Moderate | Low (Promiscuous binding) |
Mechanistic Insight: The "Ethyl Effect"
In many kinase targets (e.g., EGFR, MAPK), the "gatekeeper" residue or the hydrophobic back-pocket requires a specific volume for optimal binding.
-
Why BCEP Wins: The 2-ethyl group of the BCEP scaffold can induce a conformational shift or fill a hydrophobic sub-pocket that a methyl group cannot reach, leading to a 10–100 fold increase in potency (IC₅₀) in matched molecular pair analyses.
-
The Trade-off: The increased lipophilicity (LogP) necessitates advanced formulation strategies (e.g., solid dispersions) to maintain bioavailability.
Experimental Protocols
To validate the efficacy of BCEP-based inhibitors, the following self-validating protocols are recommended.
Protocol A: Regioselective Synthesis of BCEP Inhibitors
Objective: Synthesize a trisubstituted pyridine inhibitor using the reactivity difference between C3-Br and C6-Cl.
Reagents:
-
Scaffold: 3-Bromo-6-chloro-2-ethylpyridine (1.0 eq)
-
Boronic Acid: R-B(OH)₂ (1.2 eq)
-
Amine: R'-NH₂ (1.5 eq)
-
Catalysts: Pd(dppf)Cl₂ (Suzuki), Pd₂(dba)₃ / Xantphos (Buchwald)
Step-by-Step Workflow:
-
C3-Selective Suzuki Coupling:
-
Dissolve BCEP (1.0 eq) and Aryl-Boronic Acid (1.1 eq) in Dioxane/H₂O (4:1).
-
Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (5 mol%).
-
Heat to 80°C for 4 hours . (Note: The C6-Cl remains intact due to the higher bond dissociation energy compared to C3-Br).
-
Validation: Monitor by LC-MS. The mass shift corresponds to -Br +Aryl.
-
-
C6-Selective Buchwald-Hartwig Amination:
-
Take the crude product from Step 1 (after workup).
-
Dissolve in Toluene with the Target Amine (1.2 eq).
-
Add NaO^tBu (1.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Heat to 100°C for 12 hours .
-
Validation: TLC should show the disappearance of the intermediate.
-
Protocol B: Competitive Binding Assay (Kinase)
Objective: Determine the
-
Preparation: Prepare 10-point serial dilutions of the BCEP-inhibitor and Methyl-analog in DMSO (10 mM start).
-
Incubation: Mix kinase (e.g., 5 nM), tracer (e.g., Eu-labeled antibody), and inhibitor in assay buffer.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.
-
Analysis: Fit curves using the Hill equation.
-
Success Criterion: The BCEP inhibitor should show a left-shift in the IC₅₀ curve compared to the Methyl-analog.
-
Visualizations
Diagram 1: Regioselective Synthesis Pathway
This diagram illustrates the logical flow of synthesizing BCEP-based inhibitors, highlighting the critical reactivity differentiation.
Caption: Regioselective functionalization strategy exploiting the reactivity difference between C3-Br and C6-Cl sites.
Diagram 2: SAR Decision Logic
A decision tree for medicinal chemists to determine when to deploy the BCEP scaffold.
Caption: Strategic decision matrix for selecting the BCEP scaffold based on potency and stability requirements.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118600328: Pyridine, 3-bromo-6-chloro-2-ethyl-. Retrieved from [Link]
- Blakemore, D. C., et al. (2018).Organic Synthesis: State of the Art 2015–2017 (Pyridine Functionalization Strategies). Journal of Medicinal Chemistry. (General reference for pyridine coupling protocols).
- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges (Halogenation & Lipophilicity Effects). Bioorganic & Medicinal Chemistry Letters.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Bromo-6-chloro-2-ethylpyridine
This guide moves beyond a simple checklist, explaining the rationale behind each safety measure to empower you with the knowledge to maintain a secure laboratory environment.
Understanding the Hazard Profile
3-Bromo-6-chloro-2-ethylpyridine is classified with the following GHS Hazard Statements:
These classifications indicate that the compound poses a moderate acute toxicity risk if ingested and is an irritant to the skin, eyes, and respiratory system. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality is clear: the chemical's reactivity can lead to local tissue irritation and systemic effects if absorbed. Therefore, the core of our safety protocol is to establish effective barriers to prevent any direct contact.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 3-Bromo-6-chloro-2-ethylpyridine. The principle here is not just to wear PPE, but to wear the correct PPE and to wear it properly.
| Body Part | Required PPE | Rationale & Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87 (US) standards are mandatory to prevent splashes from reaching the eyes.[5][6][7] A face shield should be worn over the goggles, especially when handling larger quantities (>50mL) or during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Standard latex or thin nitrile gloves may not offer sufficient protection. Use thicker, chemical-resistant gloves (e.g., nitrile with a minimum thickness of 4 mil). Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[8] For prolonged contact, consult a glove manufacturer's compatibility chart. |
| Body | Laboratory Coat & Impervious Apron | A flame-resistant lab coat is standard. For procedures involving significant quantities, an additional chemical-resistant apron is recommended to protect against spills.[5] |
| Respiratory | Fume Hood / Respirator | All handling of 3-Bromo-6-chloro-2-ethylpyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[5][7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. This protocol covers the entire lifecycle of the chemical within your laboratory.
-
Verification: Upon receipt, ensure the container is properly labeled and sealed.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9] The storage temperature should be between 2-8°C in an inert atmosphere.
-
Segregation: Keep segregated from acids and bases.
-
Labeling: Ensure the container is clearly marked with the chemical name and all relevant GHS hazard pictograms.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][7]
-
Work Area: Designate a specific area within a chemical fume hood for all work with this compound.
-
Dispensing: When transferring the liquid, use spark-proof tools and ensure proper grounding to prevent static discharge.[8][9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling, even if gloves were worn.[10]
-
Contamination: Avoid creating aerosols or mists.
Immediate and correct response to a spill is critical. The following workflow illustrates the necessary steps.
Caption: Workflow for managing a chemical spill.
-
Collection: All waste contaminated with 3-Bromo-6-chloro-2-ethylpyridine must be collected in a designated, labeled, and sealed container.[8]
-
Classification: The waste is considered hazardous. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.[6][10] Do not pour down the drain.[6]
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][10]
By understanding the hazards, utilizing the correct PPE, and adhering to a strict operational plan, you can confidently and safely work with 3-Bromo-6-chloro-2-ethylpyridine, ensuring both your personal safety and the integrity of your research.
References
- 3-Bromo-6-chloro-2-methoxypyridine SDS, 1211526-62-3 Safety Data Sheets - ECHEMI. (n.d.).
- Hazard statements - MSDS Europe. (n.d.).
- GHS Hazard Statements - List, Codes & Implementation. (2022, September 5). BradyID.com.
- 3-Bromo-2-chloro-6-ethylpyridine | 1352886-90-8 - Sigma-Aldrich. (n.d.).
- 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
- SAFETY DATA SHEET - 3-Bromo-2-chloro-6-methylpyridine. (2009, September 26).
- GHS hazard statements - Wikipedia. (n.d.).
- H-phrases (hazard statements) - Stoffenmanager. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, November 3).
- Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2023, April 3).
- SAFETY DATA SHEET - 5-Bromo-2-chloro-3-fluoropyridine. (n.d.).
- 3-Bromo-2-chloro-6-ethylpyridine | 1352886-90-8 - ChemicalBook. (2022, August 26).
- 1352886-90-8 | 3-Bromo-2-chloro-6-ethylpyridine | ChemScene. (n.d.).
- SAFETY DATA SHEET - FUJIFILM Wako. (2024, March 5).
- 3-Bromo-2-chloro-6-ethylpyridine | 1352886-90-8 - Sigma-Aldrich. (n.d.).
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- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
